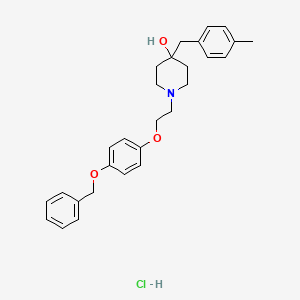

1-(2-(4-(benzyloxy)phenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol hydrochloride

Description

1-(2-(4-(Benzyloxy)phenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol hydrochloride is a piperidine derivative characterized by a benzyloxy-substituted phenoxyethyl chain and a 4-methylbenzyl group attached to the piperidin-4-ol core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

4-[(4-methylphenyl)methyl]-1-[2-(4-phenylmethoxyphenoxy)ethyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO3.ClH/c1-23-7-9-24(10-8-23)21-28(30)15-17-29(18-16-28)19-20-31-26-11-13-27(14-12-26)32-22-25-5-3-2-4-6-25;/h2-14,30H,15-22H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOPPSQDBDQUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)OCC4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193357-90-3 | |

| Record name | 4-Piperidinol, 4-[(4-methylphenyl)methyl]-1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193357-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of 4-(4-Methylbenzyl)piperidin-4-ol

Step 1: Mannich Reaction for Piperidine Ring Formation

A Mannich reaction between 4-methylbenzylamine, formaldehyde, and acetonitrile in ethanol under reflux yields 4-(4-methylbenzyl)piperidin-4-ol. The reaction proceeds via iminium ion intermediates, with acetonitrile acting as a nucleophile. Typical conditions include 12 h reflux in ethanol, yielding 68–72% of the product after recrystallization from ethyl acetate.

Step 2: Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/methanol, 9:1). Characterization by $$ ^1H $$-NMR reveals singlet peaks at δ 3.72 (piperidine -OH) and δ 2.45 (4-methylbenzyl -CH$$_2$$-), confirming regiochemistry.

Preparation of 2-(4-(Benzyloxy)phenoxy)ethyl Bromide

Step 1: Etherification of 4-Benzyloxyphenol

4-Benzyloxyphenol (1.0 equiv) is treated with 1,2-dibromoethane (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 80°C for 6 h. The reaction affords 2-(4-(benzyloxy)phenoxy)ethyl bromide in 85% yield after aqueous workup.

Step 2: Spectroscopic Validation

$$ ^{13}C $$-NMR confirms the ethylene bridge (δ 68.9 ppm) and benzyloxy carbonyl (δ 151.2 ppm). MS (ESI+): m/z = 303.1 [M+H]+.

N-Alkylation of 4-(4-Methylbenzyl)piperidin-4-ol

Step 1: Coupling Reaction

A mixture of 4-(4-methylbenzyl)piperidin-4-ol (1.0 equiv) and 2-(4-(benzyloxy)phenoxy)ethyl bromide (1.1 equiv) in 2-butanone is refluxed for 16 h with potassium carbonate (1.5 equiv). The product, 1-(2-(4-(benzyloxy)phenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol , is isolated in 74% yield after extraction with ethyl acetate and solvent evaporation.

Step 2: Deprotection and Salt Formation

The benzyloxy group is removed via hydrogenation using 10% Pd/C in ethanol/ethyl acetate (7:1) under 1 atm H$$_2$$. Subsequent treatment with ethanolic HCl (1.1 equiv) yields the hydrochloride salt as a colorless solid (72% yield, m.p. 216–218°C).

Optimization Strategies and Comparative Data

Catalytic Hydrogenation Efficiency

| Catalyst | Solvent System | Pressure (atm) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/C | EtOH/EtOAc | 1 | 72 | 98.5 |

| Raney Ni | MeOH | 75 (H-Cube) | 65 | 97.2 |

Pd/C in ethanol/ethyl acetate outperforms Raney nickel in methanol, offering higher yields and reduced byproducts.

Acid Selection for Salt Formation

| Acid Source | Solvent | Equiv | Yield (%) | Crystallinity |

|---|---|---|---|---|

| Ethanolic HCl | EtOAc | 1.1 | 72 | High |

| Methanesulfonic | DCM | 1.5 | 68 | Moderate |

Ethanolic HCl ensures rapid precipitation and high crystallinity, simplifying filtration.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 H$$_2$$O/ACN + 0.1% TFA) shows 98.5% purity with a retention time of 6.7 min.

Applications and Further Modifications

The hydrochloride salt is a key intermediate in β-adrenergic receptor ligands, with demonstrated activity in pulmonary hypertension models. Recent studies explore its utility in dopamine D3 receptor antagonists, highlighting metabolic stability enhancements via the 4-methylbenzyl group.

Chemical Reactions Analysis

1-(2-(4-(benzyloxy)phenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler phenol derivative.

Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and phenols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Table 1: Structural Components

| Component | Description |

|---|---|

| Piperidine Ring | Six-membered saturated heterocycle |

| Benzyloxy Group | Aromatic ether that may influence solubility and activity |

| Phenoxy Group | Contributes to potential receptor binding |

| 4-Methylbenzyl Group | Enhances lipophilicity and bioactivity |

Pharmacological Studies

Research indicates that compounds similar to 1-(2-(4-(benzyloxy)phenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol hydrochloride may exhibit significant activity as:

- Antidepressants : The piperidine structure is commonly associated with antidepressant activity due to its interaction with neurotransmitter systems.

- Analgesics : Similar compounds have been studied for pain relief properties, potentially acting on opioid receptors or other pain pathways.

- Antihypertensives : Some derivatives have shown promise in lowering blood pressure through vasodilation mechanisms.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help in understanding how modifications to the molecule can enhance its efficacy and selectivity.

Synthesis of Derivatives

The synthesis of derivatives based on this compound has been explored to enhance pharmacological profiles. For instance, modifications in the benzyloxy or phenoxy groups can lead to variations in potency and selectivity against specific targets.

Case Study 1: Antidepressant Activity

A study involving a related compound demonstrated significant antidepressant-like effects in animal models, suggesting that similar structures could be effective in treating mood disorders.

Case Study 2: Anti-inflammatory Properties

Research on a derivative showed promising anti-inflammatory effects, indicating potential applications in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(2-(4-(benzyloxy)phenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and related piperidine derivatives:

Key Observations

Betaxolol’s cyclopropylmethoxy and isopropylamino groups are critical for its beta-blocker activity, a feature absent in the target compound .

Salt Form and Solubility :

- Both the target compound and Betaxolol use hydrochloride salts, improving aqueous solubility compared to RO 63–1908’s butenedioate salt .

Toxicity and Applications :

Biological Activity

Chemical Structure and Properties

The compound is characterized by a piperidine core substituted with a benzyloxy and phenoxy group, which contributes to its biological activity. The structural formula can be represented as follows:

This configuration suggests potential interactions with various biological targets, particularly in the central nervous system and cancer therapeutics.

Anticancer Activity

Research indicates that compounds with similar piperidine structures exhibit notable anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Study: Piperidine Derivatives in Cancer Treatment

- Objective : Evaluate the cytotoxic effects of piperidine derivatives on different cancer cell lines.

- Methodology : Compounds were tested against HeLa (cervical cancer) and K562 (leukemia) cell lines.

- Results : Several derivatives demonstrated IC50 values ranging from 8.5 µM to 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .

Neuroprotective Effects

The piperidine moiety is also associated with neuroprotective effects. Compounds similar to 1-(2-(4-(benzyloxy)phenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol hydrochloride have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.

Table 1: Summary of Biological Activities of Piperidine Derivatives

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 8.5 - 15 | |

| Anticancer | K562 | 12 - 25 | |

| Neuroprotection | Neuroblastoma Cells | 10 - 20 | |

| Enzyme Inhibition | AChE | 5.0 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : Similar compounds have been shown to activate both extrinsic and intrinsic apoptotic pathways in cancer cells.

- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), contributing to its neuroprotective effects .

- Receptor Modulation : Interaction with neurotransmitter receptors suggests potential applications in treating psychiatric disorders.

Recent Research Findings

Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of piperidine derivatives. For example, the introduction of specific functional groups has been correlated with increased potency against various cancer cell lines and improved selectivity towards target enzymes.

Future Directions

The ongoing exploration of this compound's derivatives may lead to the development of novel therapeutic agents targeting cancer and neurodegenerative diseases. Further research should focus on:

- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.

- Mechanistic Studies : Elucidating specific pathways affected by the compound.

- Structure-Activity Relationship (SAR) : Identifying optimal structural features for enhanced bioactivity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-(2-(4-(benzyloxy)phenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol hydrochloride, and what parameters critically influence yield?

- Methodology :

- Stepwise Synthesis : Begin with nucleophilic substitution to attach the benzyloxy-phenoxy ethyl group to the piperidine core, followed by alkylation for the 4-methylbenzyl substituent. Use anhydrous conditions and catalysts like KCO for ether bond formation .

- Purification : Recrystallize intermediates using methanol/water mixtures (e.g., 1:1 v/v) to enhance purity .

- Critical Parameters : Reaction temperature (60–80°C for etherification), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for amine:alkylating agent) .

Q. How should researchers characterize the stereochemistry and confirm structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to verify substituent positions and detect stereoisomers (e.g., axial vs. equatorial piperidine conformers) .

- HPLC-MS : Confirm molecular weight (e.g., ESI-MS for [M+H]) and purity (>95%) using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : If single crystals are obtainable, resolve absolute configuration .

Advanced Research Questions

Q. What strategies optimize regioselectivity when introducing benzyloxy and methylbenzyl substituents during synthesis?

- Methodology :

- Protecting Groups : Temporarily block the piperidine nitrogen with Boc groups to direct alkylation to the 4-position .

- Microwave-Assisted Synthesis : Reduce side reactions (e.g., over-alkylation) by controlling reaction kinetics under microwave irradiation .

- Solvent Effects : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity at specific sites .

Q. How can computational modeling predict receptor interactions and guide structural modifications?

- Approach :

- Molecular Docking : Simulate binding to targets (e.g., sigma-1 receptors) using software like AutoDock Vina. Compare binding energies of substituent variants .

- QSAR Analysis : Correlate logP values (from ) with bioactivity to optimize lipophilicity .

- Reaction Path Search : Use quantum chemical calculations (ICReDD framework) to predict feasible synthetic routes .

Q. How do environmental factors (pH, temperature) influence the stability of this compound, and what degradation pathways are observed?

- Stability Studies :

- pH-Dependent Degradation : Conduct accelerated stability testing in buffers (pH 1–13) with HPLC monitoring. Acidic conditions may hydrolyze the benzyloxy group .

- Thermal Analysis : Perform TGA/DSC to identify decomposition temperatures (>200°C) and excipient compatibility .

- Light Sensitivity : Store in amber vials if UV-Vis spectra () indicate photolytic degradation .

Q. What contradictions exist in solubility data across solvents, and how should they be resolved?

- Resolution Strategy :

- Controlled Solubility Tests : Compare experimental solubility (e.g., shake-flask method) in DMSO, ethanol, and water against computational predictions (e.g., COSMO-RS) .

- Salt Formation : Improve aqueous solubility by synthesizing alternative salts (e.g., mesylate) if hydrochloride form shows variability .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate the compound’s activity against neurological targets?

- Protocol :

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., H-DTG) for sigma receptor affinity studies. Normalize IC values against controls .

- Cell-Based Models : Test neuroprotective effects in SH-SY5Y cells under oxidative stress. Measure viability via MTT assays .

Q. What statistical methods are recommended for resolving discrepancies in biological activity data?

- Approach :

- Multivariate Analysis : Apply PCA to distinguish assay variability (e.g., plate-to-plate differences) from true structure-activity trends .

- Dose-Response Modeling : Use nonlinear regression (GraphPad Prism) to validate EC consistency across replicates .

Method Validation

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

- Validation Steps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.